N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
CAS No.: 313395-55-0
Cat. No.: VC4377363
Molecular Formula: C23H18ClN3O3S2
Molecular Weight: 483.99
* For research use only. Not for human or veterinary use.
![N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE - 313395-55-0](/images/structure/VC4377363.png)
Specification
CAS No. | 313395-55-0 |
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Molecular Formula | C23H18ClN3O3S2 |
Molecular Weight | 483.99 |
IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Standard InChI | InChI=1S/C23H18ClN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28) |
Standard InChI Key | TVVIHTZZZUMACI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H16ClN3O3S2
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Molecular Weight: Approximately 445.94 g/mol
Structural Features
The compound features:
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A thiazole ring, which is a sulfur- and nitrogen-containing heterocyclic structure.
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A chlorophenyl group attached to the thiazole ring.
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A benzamide backbone, with a sulfonamide group substituted at the ortho position.
Synthesis
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves:
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Formation of the thiazole ring: This is achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
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Chlorination: The introduction of the chlorophenyl group into the thiazole ring.
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Coupling with benzamide: The benzamide moiety is attached via amide bond formation using reagents such as carbodiimides (e.g., DCC or EDC).
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Sulfonamide substitution: The sulfonamide group is introduced through electrophilic substitution reactions involving sulfonyl chloride derivatives.
Antimicrobial Activity
Compounds containing thiazole and sulfonamide groups have shown significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a chlorophenyl group enhances lipophilicity, aiding in cell membrane penetration.
Anticancer Potential
Benzamide derivatives with sulfonamide functionalities are known for their anticancer properties. These compounds often inhibit enzymes such as dihydrofolate reductase (DHFR) or disrupt microtubule assembly, leading to apoptosis in cancer cells.
Mechanism of Action:
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Inhibition of key enzymes involved in nucleotide synthesis.
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Induction of oxidative stress or mitochondrial dysfunction in cancer cells.
Molecular Docking Studies
Molecular docking studies suggest that similar compounds bind effectively to active sites of enzymes like DHFR or kinases, with binding energies ranging between -7 to -10 kcal/mol, indicating strong interactions.
Drug Development
Given its structural similarity to known bioactive compounds, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a promising candidate for further drug development in:
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Antimicrobial therapy
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Cancer treatment
Toxicity Studies
Preliminary studies on related compounds indicate low toxicity towards normal human cell lines (e.g., HEK293), suggesting potential therapeutic safety.
Comparative Analysis
Property | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide | Similar Compounds (e.g., N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide) |
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Molecular Weight | 445.94 g/mol | ~337 g/mol |
Antimicrobial Activity | High | Moderate |
Anticancer Potential | Promising | Limited |
Solubility | Organic solvents | Organic solvents |
Stability | Stable | Stable |
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